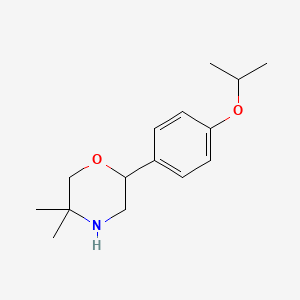![molecular formula C13H21NO B15239972 2-{1-[(Butan-2-yl)amino]propyl}phenol](/img/structure/B15239972.png)
2-{1-[(Butan-2-yl)amino]propyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[(Butan-2-yl)amino]propyl}phenol is an organic compound with the molecular formula C₁₃H₂₁NO and a molecular weight of 207.31 g/mol . This compound is characterized by the presence of a phenol group and a butan-2-ylamino substituent, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Butan-2-yl)amino]propyl}phenol typically involves the reaction of a phenol derivative with a butan-2-ylamine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-{1-[(Butan-2-yl)amino]propyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃), bromine (Br₂), and sulfuric acid (H₂SO₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce various substituted phenols .
Aplicaciones Científicas De Investigación
2-{1-[(Butan-2-yl)amino]propyl}phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including its use in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{1-[(Butan-2-yl)amino]propyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds with various targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Butan-2-ylamine: An amine with a butan-2-yl group.
2-Aminopropylphenol: A compound with an amino group attached to a propylphenol structure.
Uniqueness
2-{1-[(Butan-2-yl)amino]propyl}phenol is unique due to the combination of its phenol and butan-2-ylamino groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H21NO |
|---|---|
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
2-[1-(butan-2-ylamino)propyl]phenol |
InChI |
InChI=1S/C13H21NO/c1-4-10(3)14-12(5-2)11-8-6-7-9-13(11)15/h6-10,12,14-15H,4-5H2,1-3H3 |
Clave InChI |
PIENCMWCHRRMAU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC(CC)C1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


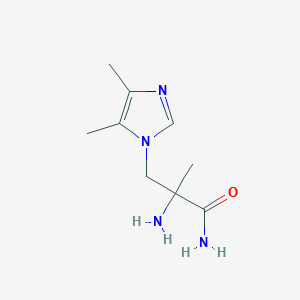
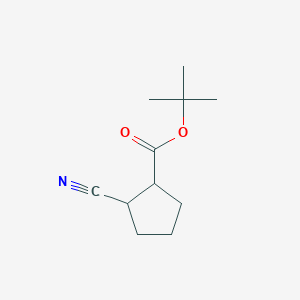
![4-Cyclopropyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15239911.png)

amine](/img/structure/B15239924.png)
![1-[2-(Thiophen-3-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15239938.png)

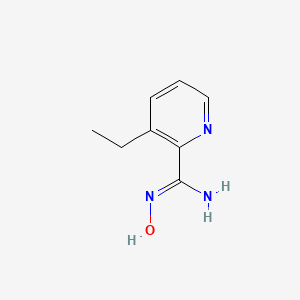
![2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15239950.png)
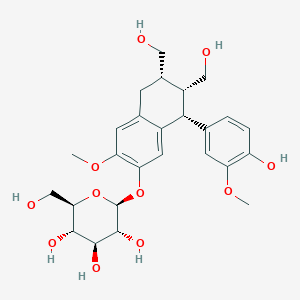
![4-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239963.png)
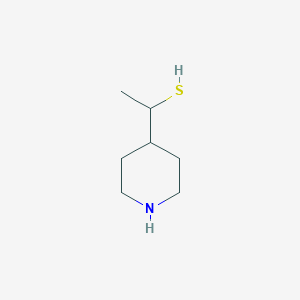
![(NE)-N-[1-[2-(2-chloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B15239986.png)
